Minimal cLogP and Highest Topological Polar Surface Area Among N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl) Acetamide Congeners
Among six structurally confirmed N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl) acetamide analogs, 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide exhibits the lowest predicted octanol–water partition coefficient (XLogP3 = 0.1) and the highest topological polar surface area (TPSA = 91 Ų). [1] These differences arise because the 2-methoxyacetyl group contributes only one oxygen atom beyond the core scaffold, whereas aromatic-substituted analogs add lipophilic bulk (e.g., 4-chlorophenyl, cLogP ≈ 2.4; indol-3-yl, cLogP ≈ 1.8). [1] The TPSA differential of +8–20 Ų relative to aryl analogs predicts improved aqueous solubility and a distinct blood–brain barrier penetration likelihood. [1]
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) and topological polar surface area (TPSA, Ų) |
|---|---|
| Target Compound Data | XLogP3 = 0.1; TPSA = 91 Ų |
| Comparator Or Baseline | N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide (XLogP3 ≈ 2.4, TPSA ≈ 71 Ų); N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide (XLogP3 ≈ 1.8, TPSA ≈ 83 Ų) |
| Quantified Difference | ΔXLogP3 = -2.3 to -1.7; ΔTPSA = +8 to +20 Ų |
| Conditions | In silico property calculation (PubChem/ XLogP3 algorithm) on the free-base forms; consistent set of six commercially cataloged analogs sharing the [6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide scaffold. |
Why This Matters
For lead optimization or fragment-based campaigns where CNS exposure must be minimized or aqueous solubility is rate-limiting, the 2-methoxy congener is the most polarity-favorable entry point in this scaffold family.
- [1] PubChem (NCBI). Computed Properties for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-methoxyacetamide and five aryl-substituted analogs. Accessed 2026-04-29. View Source
